molecular formula C16H15NO2 B14402020 (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one CAS No. 87060-83-1

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one

Cat. No.: B14402020
CAS No.: 87060-83-1
M. Wt: 253.29 g/mol
InChI Key: ICLIVROEGIIXAJ-CABCVRRESA-N
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Description

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one is a chiral 1,3-oxazinan-2-one derivative of significant interest in synthetic and medicinal chemistry. This compound serves as a valuable synthetic intermediate and building block for the preparation of pharmaceutical compounds and enantiomerically pure amino alcohols . The 1,3-oxazinan-2-one core structure is a privileged scaffold known to exhibit a wide spectrum of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties, making it a key moiety for structure-activity relationship (SAR) studies in drug discovery campaigns . The specific stereochemistry of the (4R,6S) configuration is critical, as it defines the three-dimensional structure and can significantly influence both the compound's reactivity in further synthetic transformations and its interaction with biological targets. Researchers utilize this chiral pool compound to develop new synthetic methodologies and to access complex molecules with potential therapeutic value. The two phenyl substituents contribute to the molecule's lipophilicity and influence its overall conformation. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

87060-83-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C16H15NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-,15+/m1/s1

InChI Key

ICLIVROEGIIXAJ-CABCVRRESA-N

Isomeric SMILES

C1[C@@H](NC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Key Steps Catalysts/Reagents Yield (%) Stereochemical Control
Sharpless Dihydroxylation Three-component reaction, dihydroxylation I₂, AD-mix-β, NaH 65–75 Moderate (dr 3:1)
Isocyanate Cyclization Urea formation, acid cyclization Phenyl isocyanate, CSA 60–70 Dependent on chiral precursors
Chiral Auxiliary Electrophilic alkylation, coupling Allyl bromide, Pd catalysts 85–90 High (ee 85–90%)
Oxazolidinone Expansion Methoxyethyl cleavage, cyclization NH₄Cl, triphosgene 70 Limited

Solvent and Temperature Optimization

Reaction solvents profoundly impact yield and stereoselectivity. Polar aprotic solvents like DMF enhance isocyanate reactivity, while THF facilitates cyclodehydration. Low temperatures (−10°C to 0°C) are critical during electrophilic alkylation to minimize racemization.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazinanone compounds.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized oxazinanone derivatives.

    Reduction: Reduced oxazinanone compounds.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomeric and Substituted Oxazinanones

  • (4R,5S)-3-Methyl-4,5-diphenyl-1,3-oxazinan-2-one (S2)
    This analog differs in substituent positions (4,5 vs. 4,6) and includes a methyl group at position 3. Synthesized via a three-component reaction involving diazo compounds, it exhibits reduced steric hindrance compared to the 4,6-diphenyl derivative. While both compounds form colorless solids, S2 shows a lower yield (68%) compared to the optimized procedures for 4,6-diphenyl variants (70–85%) .

  • 6-(Hydroxymethyl)-4-aryl-1,3-oxazinan-2-ones
    Substituting the phenyl group at C6 with hydroxymethyl (e.g., 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one) introduces polar functionality, enhancing solubility but reducing aromatic stacking interactions. These derivatives are synthesized via homoallylic amine intermediates, often forming inseparable diastereomeric mixtures, unlike the stereoselective synthesis of (4R,6S)-4,6-diphenyl derivatives .

Triazine-Based Analogs

  • 4,6-Diphenyl-1,3,5-triazin-2(1H)-one (CAS 1917-44-8) Replacing the oxazinanone ring with a triazine core alters electronic properties and reactivity. The triazine derivative exhibits strong π-π interactions due to its planar structure, making it suitable for materials science (e.g., OLED emitters). However, it lacks the carbamate functionality critical for bioactivity in oxazinanones .
  • Phenothiazine-Triazine Hybrids (PTZ-TRZ) Compounds like 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine demonstrate high electroluminescence efficiency (EQE ~20%) but differ fundamentally from oxazinanones in application, emphasizing electronic over biological utility .

Morpholin-2-one Derivatives

  • (5R,6S)-5,6-Diphenylmorpholin-2-one
    This five-membered lactam, used in dipolar cycloadditions, shares stereogenic centers (R,S configuration) with (4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one but lacks the carbamate group. Its smaller ring size increases ring strain, favoring reactivity in cycloaddition reactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Synthesis Yield/Diastereoselectivity References
This compound 1,3-Oxazinan-2-one 4R-Ph, 6S-Ph Bioactivity (antibacterial, etc.) 70–85% (diastereomerically pure)
(4R,5S)-3-Methyl-4,5-diphenyl analog 1,3-Oxazinan-2-one 4R-Ph, 5S-Ph, 3-Me Lower steric hindrance 68% yield
4,6-Diphenyl-1,3,5-triazin-2(1H)-one 1,3,5-Triazin-2-one 4-Ph, 6-Ph OLED materials, π-π stacking N/A
6-(Hydroxymethyl)-4-aryl derivatives 1,3-Oxazinan-2-one 4-aryl, 6-CH2OH Enhanced solubility Diastereomeric mixtures

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